molecular formula C15H16N2O2 B14769863 Ethyl 2-amino-5-(m-tolyl)nicotinate

Ethyl 2-amino-5-(m-tolyl)nicotinate

Cat. No.: B14769863
M. Wt: 256.30 g/mol
InChI Key: CJJHVOMHYHXJIS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(m-tolyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a tolyl group attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(m-tolyl)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid, which is then esterified to form ethyl nicotinate.

    Amination: The ethyl nicotinate undergoes amination to introduce the amino group at the 2-position.

    Tolyl Group Introduction: The m-tolyl group is introduced through a substitution reaction, typically using a suitable tolyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(m-tolyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-amino-5-(m-tolyl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(m-tolyl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminonicotinate: Similar in structure but lacks the tolyl group.

    Methyl nicotinate: Contains a methyl ester instead of an ethyl ester and lacks the amino and tolyl groups.

    2-Amino-5-methylpyridine: Similar amino and methyl groups but different overall structure.

Uniqueness

Ethyl 2-amino-5-(m-tolyl)nicotinate is unique due to the presence of both the amino and m-tolyl groups, which confer specific chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-amino-5-(3-methylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-3-19-15(18)13-8-12(9-17-14(13)16)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H2,16,17)

InChI Key

CJJHVOMHYHXJIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C2=CC=CC(=C2)C)N

Origin of Product

United States

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